molecular formula C119H213F3N43O34S+ B6295594 H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA CAS No. 2022956-73-4

H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA

Cat. No.: B6295594
CAS No.: 2022956-73-4
M. Wt: 2879.3 g/mol
InChI Key: POTCPFBIJVFFHD-BYQYERECSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA is a synthetic peptide that includes a trimethylated lysine residue and a biotinylated lysine residue. This peptide is derived from the histone H3 protein, specifically from its first 21 amino acids. The trimethylation of lysine at position 9 (Lys(Me3)) is a significant post-translational modification that plays a crucial role in the regulation of gene expression. The biotinylation at the C-terminus allows for easy detection and purification of the peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA is typically carried out using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing peptide chain using activating agents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers.

Industrial Production Methods

In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. The purification of the peptide is typically achieved using high-performance liquid chromatography (HPLC), ensuring a high degree of purity.

Chemical Reactions Analysis

Types of Reactions

The peptide H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA can undergo various chemical reactions, including:

    Oxidation: The methionine and cysteine residues, if present, can be oxidized to sulfoxides and disulfides, respectively.

    Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like DTT or TCEP.

    Substitution: The biotinylated lysine can be substituted with other biotin derivatives for different applications.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

    Substitution: Biotin derivatives such as biotin-PEG or biotin-NHS.

Major Products Formed

    Oxidation: Sulfoxides and disulfides.

    Reduction: Free thiols.

    Substitution: Biotinylated derivatives.

Scientific Research Applications

The peptide H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA has several scientific research applications:

    Epigenetics: Used to study the role of histone modifications in gene regulation.

    Chromatin Immunoprecipitation (ChIP): The biotinylated peptide can be used to pull down specific histone modifications.

    Protein-Protein Interactions: Investigating interactions between histones and other chromatin-associated proteins.

    Drug Discovery: Screening for inhibitors or activators of enzymes that modify histones.

Mechanism of Action

The peptide exerts its effects primarily through its interaction with chromatin-modifying enzymes. The trimethylated lysine at position 9 (Lys(Me3)) is recognized by proteins containing chromodomains, which can lead to changes in chromatin structure and gene expression. The biotinylated lysine allows for easy detection and purification, facilitating various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me2)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA: Similar but with dimethylated lysine.

    H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA: Similar but with monomethylated lysine.

Uniqueness

The unique feature of H-Ala-Arg-Thr-Lys-Gln-Thr-Ala-Arg-Lys(Me3)-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-Ala-Gly-Gly-Lys(biotinyl)-NH2.TFA is the trimethylation at lysine 9, which is a specific marker for transcriptionally active chromatin. This makes it particularly useful for studying gene regulation mechanisms.

Properties

IUPAC Name

[(5S)-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-amino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-6-amino-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-oxohexyl]-trimethylazanium;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C117H211N43O32S.C2HF3O2/c1-60(2)53-78(107(185)139-62(4)96(174)137-54-86(168)135-56-88(170)142-68(94(124)172)29-18-23-47-131-85(167)39-14-13-38-82-93-80(59-193-82)154-117(192)158-93)152-104(182)76(40-42-83(122)165)148-99(177)70(31-16-21-45-119)146-102(180)74(35-26-49-133-115(127)128)150-109(187)81-37-28-51-159(81)113(191)64(6)141-98(176)69(30-15-20-44-118)143-89(171)57-136-87(169)55-138-110(188)90(65(7)162)155-108(186)79(58-161)153-103(181)71(33-19-24-52-160(10,11)12)147-101(179)73(34-25-48-132-114(125)126)145-97(175)63(5)140-111(189)91(66(8)163)156-106(184)77(41-43-84(123)166)149-100(178)72(32-17-22-46-120)151-112(190)92(67(9)164)157-105(183)75(144-95(173)61(3)121)36-27-50-134-116(129)130;3-2(4,5)1(6)7/h60-82,90-93,161-164H,13-59,118-121H2,1-12H3,(H42-,122,123,124,125,126,127,128,129,130,131,132,133,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151,152,153,154,155,156,157,158,165,166,167,168,169,170,171,172,173,174,175,176,177,178,179,180,181,182,183,184,185,186,187,188,189,190,192);(H,6,7)/p+1/t61-,62-,63-,64-,65+,66+,67+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,90-,91-,92-,93-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTCPFBIJVFFHD-BYQYERECSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCC[N+](C)(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C119H213F3N43O34S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2879.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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